![molecular formula C16H15IN2OS B4928163 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide
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Overview
Description
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide, commonly known as DTNB, is a chemical compound that has been extensively used in scientific research for various purposes. This compound is a thiol-reactive agent and is commonly used in biochemical assays to measure the concentration of thiol-containing molecules. DTNB is also known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in enzyme research. In
Scientific Research Applications
DTNB has been extensively used in scientific research for various purposes. One of its primary uses is in biochemical assays to measure the concentration of thiol-containing molecules such as glutathione and cysteine. DTNB reacts with thiol-containing molecules to form a yellow-colored product that can be measured spectrophotometrically. This assay is commonly used to measure the activity of enzymes that use thiol-containing molecules as substrates.
DTNB is also known for its ability to inhibit the activity of certain enzymes. For example, DTNB inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to study the role of acetylcholinesterase in various physiological processes.
Mechanism of Action
DTNB is a thiol-reactive agent that reacts with thiol-containing molecules to form a mixed disulfide. The reaction between DTNB and thiol-containing molecules is catalyzed by the enzyme glutathione-S-transferase. The formation of the mixed disulfide results in the formation of a yellow-colored product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
DTNB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes, DTNB has been shown to induce oxidative stress in cells. This oxidative stress can lead to cell death and has been used as a model for studying the effects of oxidative stress on cellular processes.
Advantages and Limitations for Lab Experiments
DTNB is a valuable tool in biochemical assays due to its ability to react with thiol-containing molecules and form a yellow-colored product that can be measured spectrophotometrically. However, DTNB has some limitations. For example, DTNB can react with other molecules in addition to thiol-containing molecules, leading to false-positive results. Additionally, DTNB can be toxic to cells at high concentrations, limiting its use in cell-based assays.
Future Directions
There are several future directions for research involving DTNB. One area of research is the development of new assays that use DTNB to measure the activity of enzymes involved in various physiological processes. Another area of research is the development of new compounds that are similar to DTNB but have improved specificity and reduced toxicity. Finally, DTNB could be used in combination with other compounds to study the effects of oxidative stress on cellular processes.
Synthesis Methods
DTNB is synthesized by the reaction of 2-iodobenzamide with 2,5-dimethylphenylamine in the presence of carbon disulfide and potassium hydroxide. The reaction yields DTNB as a yellow crystalline solid. The purity of DTNB can be improved by recrystallization from methanol.
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2OS/c1-10-7-8-11(2)14(9-10)18-16(21)19-15(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQRCPNNWIAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-iodobenzamide |
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